METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE
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Overview
Description
METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a nitro group, a dihydroanthracene moiety, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE typically involves the reaction of 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with methyl formate and an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce nitroso derivatives .
Scientific Research Applications
METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The formamido group can interact with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-NITRO-9,10-DIOXO-9,10-DIHYDRO-ANTHRACENE-2-CARBOXYLIC ACID: Shares the anthracene core but differs in functional groups.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Contains a similar ester linkage but with different aromatic systems
Uniqueness
METHYL 2-[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]ACETATE is unique due to its combination of a nitro group, a dihydroanthracene moiety, and a formamido group.
Properties
IUPAC Name |
methyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O7/c1-27-13(21)8-19-18(24)12-7-6-11-14(15(12)20(25)26)17(23)10-5-3-2-4-9(10)16(11)22/h2-7H,8H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZRSXYDMMWEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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